molecular formula C5H5Br3N2 B12943753 2-Bromo-5-(bromomethyl)pyrazine hydrobromide

2-Bromo-5-(bromomethyl)pyrazine hydrobromide

Cat. No.: B12943753
M. Wt: 332.82 g/mol
InChI Key: VCMYMLXLDXPTOV-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)pyrazine hydrobromide is a chemical compound with the molecular formula C5H5Br3N2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms and a bromomethyl group attached to the pyrazine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2,5-dibromopyrazine with formaldehyde and hydrobromic acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)pyrazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Pyrazine derivatives with various functional groups.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Reduced pyrazine derivatives.

Scientific Research Applications

2-Bromo-5-(bromomethyl)pyrazine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide involves its interaction with specific molecular targets. The bromine atoms and bromomethyl group can participate in various chemical reactions, leading to the formation of new compounds. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(bromomethyl)pyrazine hydrobromide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure allows it to participate in specific chemical reactions and makes it valuable in various research applications .

Properties

Molecular Formula

C5H5Br3N2

Molecular Weight

332.82 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)pyrazine;hydrobromide

InChI

InChI=1S/C5H4Br2N2.BrH/c6-1-4-2-9-5(7)3-8-4;/h2-3H,1H2;1H

InChI Key

VCMYMLXLDXPTOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Br)CBr.Br

Origin of Product

United States

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